
7-Chloro-5-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with chlorine and fluorine substituents at the 7th and 5th positions, respectively .
Preparation Methods
The synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . Industrial production methods often employ catalysts such as metal catalysts or ionic liquid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
7-Chloro-5-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
7-Chloro-5-fluoro-1,3-benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in critical cellular processes. By binding to these targets, this compound can disrupt cellular functions and exert its biological effects .
Comparison with Similar Compounds
7-Chloro-5-fluoro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:
5-Fluoro-1,3-benzoxazole: Lacks the chlorine substituent but shares similar biological activities.
7-Chloro-1,3-benzoxazole: Lacks the fluorine substituent but exhibits comparable chemical reactivity.
5,7-Dichloro-1,3-benzoxazole: Contains an additional chlorine substituent, which may enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |
InChI Key |
AKBCOWNLNHXJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


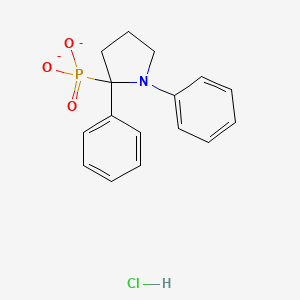
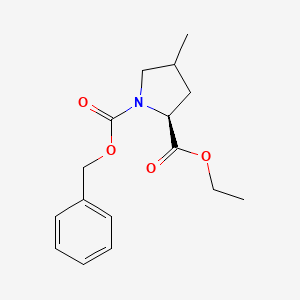
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
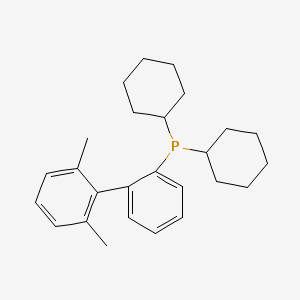

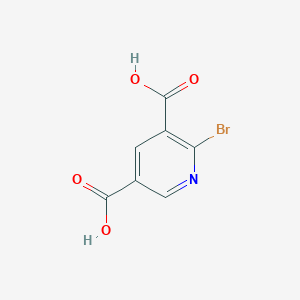
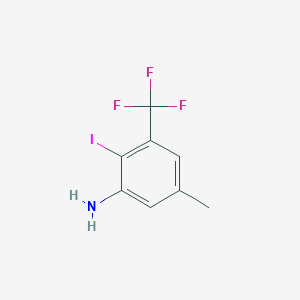


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
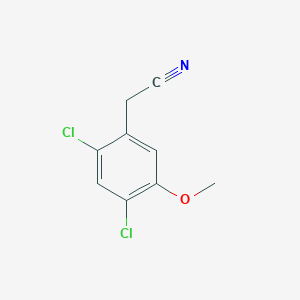

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)
